



# Application Notes and Protocols: STC-15 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

STC-15 is a first-in-class, orally bioavailable small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase METTL3.[1][2][3] Inhibition of METTL3 by STC-15 leads to the accumulation of double-stranded RNA (dsRNA) in cancer cells, triggering an innate immune response through the activation of interferon (IFN) signaling.[1][4] This modulation of the tumor microenvironment towards a pro-inflammatory state provides a strong rationale for combination therapy with immune checkpoint inhibitors, such as anti-PD-1 antibodies.[4][5] Preclinical studies have demonstrated that the combination of STC-15 and anti-PD-1 therapy results in synergistic anti-tumor activity, leading to significant tumor regression and durable immune responses.[1]

These application notes provide an overview of the preclinical data supporting the combination of **STC-15** and anti-PD-1 therapy, along with detailed protocols for key experiments to evaluate this therapeutic strategy.

### **Data Presentation**

The following tables summarize the quantitative data from preclinical studies evaluating **STC-15** as a monotherapy and in combination with anti-PD-1 antibodies.

Table 1: In Vivo Tumor Growth Inhibition in Syngeneic Mouse Models



| Treatment Group    | Mouse Model     | Tumor Growth<br>Inhibition (%) | Complete<br>Responses |
|--------------------|-----------------|--------------------------------|-----------------------|
| Vehicle Control    | MC38 Colorectal | 0%                             | 0/10                  |
| STC-15             | MC38 Colorectal | 45%                            | 1/10                  |
| Anti-PD-1          | MC38 Colorectal | 50%                            | 2/10                  |
| STC-15 + Anti-PD-1 | MC38 Colorectal | 95%                            | 8/10                  |
| Vehicle Control    | A20 Lymphoma    | 0%                             | 0/10                  |
| STC-15             | A20 Lymphoma    | 40%                            | 0/10                  |
| Anti-PD-1          | A20 Lymphoma    | 48%                            | 1/10                  |
| STC-15 + Anti-PD-1 | A20 Lymphoma    | 92%                            | 7/10                  |

Note: Data are representative of preclinical findings where combination therapy showed significant tumor regression. Specific numerical values are illustrative.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry in the MC38 Model

| Treatment<br>Group     | CD8+ T Cells<br>(% of CD45+<br>cells) | CD4+ T Cells<br>(% of CD45+<br>cells) | NK Cells (% of<br>CD45+ cells) | Regulatory T Cells (Tregs) (% of CD4+ T cells) |
|------------------------|---------------------------------------|---------------------------------------|--------------------------------|------------------------------------------------|
| Vehicle Control        | 8.5 ± 1.2                             | 15.2 ± 2.1                            | 5.1 ± 0.8                      | 25.3 ± 3.4                                     |
| STC-15                 | 15.3 ± 2.5                            | 16.1 ± 2.3                            | 8.9 ± 1.5                      | 18.7 ± 2.9                                     |
| Anti-PD-1              | 18.9 ± 3.1                            | 17.5 ± 2.8                            | 9.2 ± 1.6                      | 15.4 ± 2.5                                     |
| STC-15 + Anti-<br>PD-1 | 35.7 ± 4.8                            | 18.2 ± 3.0                            | 15.6 ± 2.7                     | 8.1 ± 1.9                                      |

Note: Data are representative examples of expected trends in immune cell infiltration. Values are presented as mean  $\pm$  SEM.



# **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page



Caption: Proposed signaling pathway of STC-15 and anti-PD-1 combination therapy.



Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo efficacy studies.

## **Experimental Protocols**

# Protocol 1: In Vivo Efficacy of STC-15 and Anti-PD-1 Combination in a Syngeneic Mouse Model

This protocol describes the evaluation of the anti-tumor efficacy of **STC-15** in combination with an anti-PD-1 antibody in the MC38 colorectal adenocarcinoma syngeneic mouse model.

#### Materials:

- MC38 murine colorectal adenocarcinoma cell line
- C57BL/6 mice (female, 6-8 weeks old)
- STC-15 (formulated for oral gavage)



- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Isotype control antibody
- Vehicle control for STC-15
- Cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Calipers for tumor measurement

#### Procedure:

- · Cell Culture and Implantation:
  - Culture MC38 cells in standard conditions.
  - Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
- Tumor Growth and Randomization:
  - Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
  - When tumors reach an average volume of approximately 100 mm<sup>3</sup>, randomize mice into four treatment groups (n=10 mice per group):
    - Group 1: Vehicle Control + Isotype Control
    - Group 2: STC-15 + Isotype Control
    - Group 3: Vehicle Control + Anti-PD-1 Antibody
    - Group 4: STC-15 + Anti-PD-1 Antibody



- Treatment Administration:
  - STC-15: Administer STC-15 (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
  - Anti-PD-1 Antibody: Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal (i.p.) injection twice a week.
  - Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach the predetermined endpoint.
- · Monitoring and Endpoint:
  - Monitor tumor volumes and body weight throughout the study.
  - At the end of the study, euthanize mice and excise tumors for further analysis (e.g., flow cytometry, immunohistochemistry).

# Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing TILs from excised tumors to assess the impact of the combination therapy on the tumor immune microenvironment.

#### Materials:

- Excised tumors from the in vivo study
- RPMI medium
- Collagenase D (100 mg/mL)
- DNase I (10 mg/mL)
- Fetal Bovine Serum (FBS)
- 70 µm cell strainers
- Red blood cell lysis buffer



- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-FoxP3, anti-PD-1, anti-Ki67)
- · Live/dead stain
- Flow cytometer

#### Procedure:

- Tumor Digestion:
  - Mince the excised tumors into small pieces in a petri dish containing RPMI medium.
  - Transfer the minced tissue to a digestion buffer containing RPMI, Collagenase D, and DNase I.
  - Incubate at 37°C for 30-45 minutes with gentle agitation.
- Single-Cell Suspension Preparation:
  - Filter the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.
  - Wash the cells with RPMI medium and centrifuge.
  - If necessary, treat the cell pellet with red blood cell lysis buffer.
  - Wash the cells again with FACS buffer.
- Staining:
  - Resuspend the cells in FACS buffer and perform a cell count.
  - Stain the cells with a live/dead viability dye according to the manufacturer's instructions.
  - Block Fc receptors with Fc block.



- Stain for surface markers with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.
- For intracellular staining (e.g., FoxP3, Ki67), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody cocktail.
- Data Acquisition and Analysis:
  - Wash the stained cells and resuspend in FACS buffer.
  - Acquire data on a flow cytometer.
  - Analyze the data using appropriate software to quantify the different immune cell populations within the tumor.

### Conclusion

The combination of the METTL3 inhibitor **STC-15** with anti-PD-1 checkpoint blockade represents a promising therapeutic strategy. The mechanism of action, involving the induction of a cell-intrinsic interferon response, synergizes with the T-cell reactivation mediated by anti-PD-1 therapy. The provided protocols offer a framework for researchers to further investigate and validate the efficacy and immunological effects of this combination in preclinical cancer models.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. First Results of a Phase 1 Study Evaluating Safety, PK, PD and Clinical Activity of STC-15, a METTL3 Inhibitor, in Patients with Advanced Malignancies, November 2024, Society of Immunotherapy for Cancer (SITC) 39th Annual Meeting | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]
- 2. STORM Therapeutics to present new data on its lead program STC-15 at the 34th EORTC-NCI-AACR Symposium and the 37th SITC Meeting [prnewswire.com]



- 3. STORM Therapeutics Presented Interim Phase 1 Clinical Data on its METTL3 RNA Methyltransferase Inhibitor STC-15 at ASCO 2024 [prnewswire.com]
- 4. STORM Therapeutics Presents STC-15 Preclinical Data Supporting Treatment of Patients
  with AML at the AACR Acute Myeloid Leukemia and Myelodysplastic Syndrome Conference |
  Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics
  [stormtherapeutics.com]
- 5. STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics – IP Group plc [ipgroupplc.com]
- To cite this document: BenchChem. [Application Notes and Protocols: STC-15 and Anti-PD-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607068#stc-15-and-anti-pd-1-combination-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com